molecular formula C5H11NO2 B017738 (R)-3-Hydroxymethylmorpholine CAS No. 211053-49-5

(R)-3-Hydroxymethylmorpholine

Cat. No.: B017738
CAS No.: 211053-49-5
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-RXMQYKEDSA-N
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Description

®-3-Hydroxymethylmorpholine is a chiral morpholine derivative with a hydroxymethyl group attached to the third carbon atom in the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxymethylmorpholine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available morpholine.

    Chiral Resolution: The racemic mixture of 3-hydroxymethylmorpholine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Hydroxymethylation: The hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.

Industrial Production Methods: In an industrial setting, the production of ®-3-Hydroxymethylmorpholine may involve:

    Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or other chiral separation techniques.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxymethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-methylmorpholine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 3-Formylmorpholine or 3-carboxymorpholine.

    Reduction: 3-Methylmorpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-3-Hydroxymethylmorpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Hydroxymethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The chiral nature of the compound allows for selective interactions with chiral biological targets, enhancing its specificity and efficacy.

Comparison with Similar Compounds

    3-Hydroxymethylmorpholine: The racemic mixture of ®- and (S)-enantiomers.

    3-Methylmorpholine: Lacks the hydroxymethyl group, resulting in different chemical properties.

    Morpholine: The parent compound without any substituents.

Uniqueness: ®-3-Hydroxymethylmorpholine is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[(3R)-morpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-49-5
Record name 3(R)-Hydroxymethylmorpholine
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